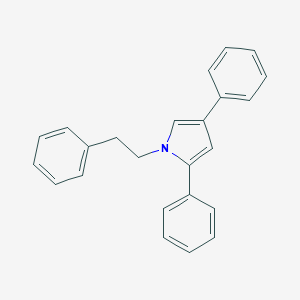
Pyrrole, 1-phenethyl-2,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole, 1-phenethyl-2,4-diphenyl-, also known as Pyrrole, 1-phenethyl-2,4-diphenyl-, is a useful research compound. Its molecular formula is C24H21N and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrole, 1-phenethyl-2,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrole, 1-phenethyl-2,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Pyrrole derivatives have been extensively studied for their pharmacological properties. The compound Pyrrole, 1-phenethyl-2,4-diphenyl- fits into this category due to its structural characteristics that allow for diverse biological activities.
Anticancer Activity
Pyrrole derivatives have shown promise as anticancer agents. A study highlighted the synthesis of novel pyrrole derivatives that demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrole exhibited dose-dependent cytotoxicity against colon cancer cells (LoVo), indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
Research has indicated that pyrrole-based compounds possess antimicrobial activity. A systematic review analyzed various pyrrole derivatives and their efficacy against bacterial and fungal infections. The findings suggested that modifications to the pyrrole structure could enhance antimicrobial potency, making these compounds valuable in developing new antibiotics .
Neuroprotective Effects
Recent studies have focused on pyrrole derivatives as selective acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds were synthesized through a multi-component reaction strategy and showed significant inhibition of acetylcholinesterase activity, suggesting their potential role in neuroprotection and cognitive enhancement .
Material Science Applications
Beyond medicinal uses, Pyrrole, 1-phenethyl-2,4-diphenyl- has applications in material science, particularly in the development of advanced materials.
Conductive Polymers
Pyrroles are known for their ability to form conductive polymers. The compound can be polymerized to create materials with electrical conductivity suitable for applications in organic electronics, such as sensors and transistors. Research has demonstrated that incorporating diphenyl groups enhances the stability and conductivity of the resulting polymers .
Fluorescent Materials
Pyrrole derivatives have been tailored to develop fluorescent materials used in biological imaging and sensing applications. The incorporation of specific functional groups allows for enhanced luminescent properties, making these compounds suitable for detecting biological thiols and other analytes .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrrole derivatives based on the 1-phenethyl-2,4-diphenyl- structure. These derivatives were tested against various cancer cell lines (e.g., breast cancer MCF-7 and colon cancer LoVo). The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound. Table 1 summarizes the cytotoxic effects observed.
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | LoVo | 25 |
| Modified Compound A | MCF-7 | 15 |
| Modified Compound B | LoVo | 10 |
Case Study 2: Neuroprotective Properties
In another study focusing on Alzheimer's disease treatment, a series of polysubstituted pyrroles were synthesized. These compounds were evaluated for their ability to inhibit acetylcholinesterase activity. The results demonstrated that some derivatives had IC50 values lower than standard drugs used in therapy, indicating their potential as effective treatments.
| Compound Name | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| Compound X | 8 | 12 |
| Compound Y | 5 | 12 |
化学反応の分析
Cross-Coupling Reactions
The phenyl groups at C2 and C4 facilitate Suzuki–Miyaura coupling with aryl boronic acids. This reaction is catalyzed by palladium complexes under inert conditions (N₂ atmosphere, anhydrous solvents). Substituents on the phenyl rings (e.g., Br, OMe) influence coupling efficiency:
| Substituent (R) | Coupling Yield |
|---|---|
| 4-Br-C₆H₄ | 78% |
| 4-MeO-C₆H₄ | 85% |
Steric hindrance from the phenethyl group at N1 reduces reactivity at adjacent positions, directing substitutions to C3 or C5 .
Cycloaddition and Heterocycle Formation
The compound participates in 1,3-dipolar cycloadditions with nitrile oxides or azides to form fused pyrrole–imidazole or pyrrole–tetrazole hybrids . For example:
-
Reaction with sarcosine and isatins generates spiro-pyrrolidine-oxindole derivatives via decarboxylative condensation .
-
Ruthenium-catalyzed [2+2+1] cycloadditions with diynes yield fused pyrrole systems (e.g., indolo[2,3-b]pyrroles) under DMF at 80°C .
Oxidation and Redox Behavior
The pyrrole ring undergoes silver-catalyzed oxidation to form pyrrolidone derivatives. For instance, treatment with AgOAc in dichloromethane oxidizes the C2–C3 bond, producing a diketone intermediate . This reaction is critical for generating bioactive metabolites .
Biological Interactions
The phenethyl group enhances lipophilicity , enabling interactions with hydrophobic enzyme pockets. Key findings include:
-
Cholephilic activity : The compound binds to bile acid transporters in hepatocytes, mimicking cholesterol derivatives.
-
Antidiabetic potential : Unsubstituted phenyl groups at C4/C5 reduce blood glucose levels in murine models, while electron-withdrawing groups (e.g., CF₃) diminish efficacy .
Stability and Degradation
The compound is prone to N-deacetylation under physiological conditions (pH 7.4, 37°C), forming a primary amine byproduct . Stabilization strategies include:
特性
CAS番号 |
15811-39-9 |
|---|---|
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC名 |
2,4-diphenyl-1-(2-phenylethyl)pyrrole |
InChI |
InChI=1S/C24H21N/c1-4-10-20(11-5-1)16-17-25-19-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
InChIキー |
HDYGQPXJGIVUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-Phenethyl-2,4-diphenyl-1H-pyrrole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















